molecular formula C26H28ClNO4S B11078445 2-(Propan-2-yloxy)ethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-(Propan-2-yloxy)ethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-(thiophen-2-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11078445
M. Wt: 486.0 g/mol
InChI Key: ORLQMGMNKYAJBA-UHFFFAOYSA-N
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Description

thiophenes . Thiophene, with its five-membered ring containing one sulfur atom (C₄H₄S), exhibits diverse properties and applications. Thiophene derivatives find use in industrial chemistry, material science (as corrosion inhibitors), and organic electronics (such as organic light-emitting diodes and organic field-effect transistors). Additionally, some thiophene-based molecules possess pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .

Preparation Methods

Several synthetic routes lead to thiophene derivatives. Notably:

    Gewald Reaction: A condensation between sulfur, an α-methylene carbonyl compound, and an α-cyano ester yields aminothiophene derivatives.

    Paal–Knorr Reaction: This involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent.

    Fiesselmann Reaction: and are also significant methods for obtaining thiophene derivatives.

Chemical Reactions Analysis

The compound can undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions include:

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenation using reagents like bromine (Br₂) or iodine (I₂).

Major products formed from these reactions depend on the specific reaction conditions and substituents present.

Scientific Research Applications

This compound has diverse applications:

    Medicine: Investigate its potential as an anticancer agent or anti-inflammatory drug.

    Chemistry: Explore its reactivity and use in organic synthesis.

    Biology: Study its effects on cellular processes.

    Industry: Consider its role in material science and organic electronics.

Mechanism of Action

The compound likely exerts its effects through interactions with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, it’s essential to compare this compound’s structure, properties, and applications with other related molecules.

Properties

Molecular Formula

C26H28ClNO4S

Molecular Weight

486.0 g/mol

IUPAC Name

2-propan-2-yloxyethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-7-thiophen-2-yl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C26H28ClNO4S/c1-15(2)31-9-10-32-26(30)23-16(3)28-20-13-18(22-8-5-11-33-22)14-21(29)25(20)24(23)17-6-4-7-19(27)12-17/h4-8,11-12,15,18,24,28H,9-10,13-14H2,1-3H3

InChI Key

ORLQMGMNKYAJBA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CS3)C4=CC(=CC=C4)Cl)C(=O)OCCOC(C)C

Origin of Product

United States

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